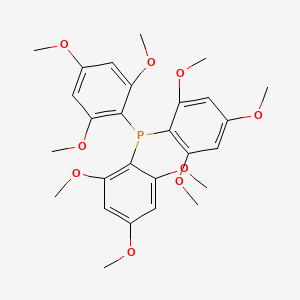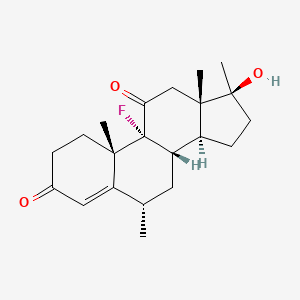
6-Fmvapp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fmvapp is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a fluoromethyl group, a hydroxy group, and a phosphonooxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fmvapp involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the fluorination of a suitable precursor, followed by hydroxylation and phosphorylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Fmvapp undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while nucleophilic substitution of the fluoromethyl group can produce a variety of fluorinated organic compounds.
Scientific Research Applications
6-Fmvapp has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6-Fmvapp exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing processes like signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyphenylphosphinyl-propanoic acid: Shares similar functional groups but lacks the fluoromethyl group.
Triphosphoric acid: Contains multiple phosphonooxy groups but differs in overall structure and reactivity.
Uniqueness
6-Fmvapp is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for applications requiring specific interactions with biological molecules or for creating fluorinated derivatives.
Properties
CAS No. |
96643-92-4 |
|---|---|
Molecular Formula |
C6H13FO10P2 |
Molecular Weight |
326.11 g/mol |
IUPAC Name |
3-(fluoromethyl)-3-hydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxypentanoic acid |
InChI |
InChI=1S/C6H13FO10P2/c7-4-6(10,3-5(8)9)1-2-16-19(14,15)17-18(11,12)13/h10H,1-4H2,(H,8,9)(H,14,15)(H2,11,12,13) |
InChI Key |
YIGLDWRZXXHIGZ-UHFFFAOYSA-N |
SMILES |
C(COP(=O)(O)OP(=O)(O)O)C(CC(=O)O)(CF)O |
Canonical SMILES |
C(COP(=O)(O)OP(=O)(O)O)C(CC(=O)O)(CF)O |
Synonyms |
3-hydroxy-3-(fluoromethyl)-5-pyrophosphopentanoic acid 6-fluoromevalonate-5-pyrophosphate 6-FMVAPP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4aS,11bS,12R)-3-methoxy-4,4a-dihydro-3H,6H-11b,5-ethano[1,3]dioxolo[4,5-j]phenanthridine-6,12-diol](/img/structure/B1208655.png)













